3-amino-N-phenethylpyrazine-2-carboxamide
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Overview
Description
3-amino-N-phenethylpyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown antimicrobial activity, suggesting potential targets could be enzymes or proteins essential to the survival of bacteria and fungi .
Mode of Action
It’s plausible that the compound interacts with its targets by binding to active sites, thereby inhibiting their function and leading to the death of the microorganism .
Biochemical Pathways
Given its antimicrobial activity, it’s likely that the compound interferes with essential biochemical pathways in microorganisms, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the action of 3-amino-N-phenethylpyrazine-2-carboxamide is the inhibition of growth or killing of susceptible microorganisms . This is evidenced by its in vitro antimicrobial activity against various strains of bacteria and fungi .
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and presence of other compounds . These factors can affect the stability, solubility, and overall efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-phenethylpyrazine-2-carboxamide typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with phenethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-phenethylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its cytotoxic effects on cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-phenylpyrazine-2-carboxamide
- 3-amino-N-benzylpyrazine-2-carboxamide
- 3-phenoxypyrazine-2-carboxamide
Uniqueness
3-amino-N-phenethylpyrazine-2-carboxamide stands out due to its phenethyl group, which imparts unique physicochemical properties and enhances its biological activity. Compared to its analogs, this compound exhibits superior antimicrobial and anticancer properties, making it a promising candidate for further development .
Properties
IUPAC Name |
3-amino-N-(2-phenylethyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-12-11(15-8-9-16-12)13(18)17-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCTVGDGAVNUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC=CN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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